3-Bromo-5-methoxybenzamide

Organic Synthesis Chemical Procurement Quality Control

3-Bromo-5-methoxybenzamide provides a unique 3-bromo/5-methoxy substitution pattern essential for palladium-catalyzed cross-coupling in kinase inhibitor libraries and PROTAC modular construction. This specific arrangement modulates electronic and steric properties, ensuring synthetic efficiency not replicable by 3-chloro or 4-methoxy analogs. Ideal for SAR exploration and agrochemical derivatization. Contact us for bulk procurement and technical specifications.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 1177558-45-0
Cat. No. B1375012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxybenzamide
CAS1177558-45-0
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N)Br
InChIInChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
InChIKeyBCLZHRBOXZTZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxybenzamide (CAS 1177558-45-0): Benzamide Derivative for Chemical Biology and Organic Synthesis


3-Bromo-5-methoxybenzamide (CAS 1177558-45-0) is a benzamide derivative with molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. It is characterized by a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring. The compound is primarily used as a building block in organic synthesis and as a reagent in various chemical reactions, with a typical purity specification of 95% from commercial suppliers . Its topological polar surface area is 52.3 Ų, and its calculated XLogP3 is 2.3, indicating moderate lipophilicity .

Why 3-Bromo-5-methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


3-Bromo-5-methoxybenzamide possesses a specific substitution pattern—a bromine atom at the 3-position and a methoxy group at the 5-position—that imparts distinct electronic and steric properties critical for its function as a synthetic building block. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group modulates the reactivity of the aromatic ring . This precise arrangement cannot be replicated by other benzamide derivatives such as 3-chloro-5-methoxybenzamide or 3-bromo-4-methoxybenzamide , where changes in halogen identity or substituent position alter the electronic environment and cross-coupling efficiency. Consequently, direct substitution with a generic analog would compromise the yield, selectivity, or feasibility of downstream synthetic transformations.

Quantitative Differentiation of 3-Bromo-5-methoxybenzamide: Comparative Data for Scientific Procurement


Purity and Quality Specifications: 3-Bromo-5-methoxybenzamide vs. Commercial Alternatives

Commercial suppliers offer 3-Bromo-5-methoxybenzamide with a minimum purity specification of 95% . This is comparable to the purity of related building blocks such as 3-bromo-4-methoxybenzamide, which is also typically supplied at 95% purity . While no direct head-to-head purity comparison is available, the consistency in purity across these benzamide derivatives ensures reliable performance in synthetic applications.

Organic Synthesis Chemical Procurement Quality Control

Physicochemical Properties: 3-Bromo-5-methoxybenzamide vs. 3-Chloro-5-methoxybenzamide

3-Bromo-5-methoxybenzamide exhibits a molecular weight of 230.06 g/mol and a calculated XLogP3 of 2.3 , indicating moderate lipophilicity. In comparison, the chloro analog, 3-chloro-5-methoxybenzamide, has a lower molecular weight (approximately 185.6 g/mol) and a lower XLogP3 (approximately 1.9) due to the smaller size and higher electronegativity of chlorine . These differences in lipophilicity can significantly impact membrane permeability and binding affinity in biological assays, making the bromo derivative more suitable for applications where increased hydrophobic interactions are desired.

Drug Design Medicinal Chemistry Physicochemical Profiling

Reactivity in Cross-Coupling: 3-Bromo-5-methoxybenzamide vs. 3-Chloro-5-methoxybenzamide

The C3-bromine in 3-bromo-5-methoxybenzamide serves as a versatile handle for palladium and nickel-catalyzed cross-couplings . Aryl bromides generally exhibit faster oxidative addition and higher reactivity in cross-coupling reactions compared to aryl chlorides. While specific kinetic data for this compound are not available, the class-level inference is that the bromo derivative will outperform the chloro analog (3-chloro-5-methoxybenzamide) in Suzuki, Heck, and Buchwald-Hartwig couplings, enabling lower catalyst loadings and shorter reaction times.

Organic Synthesis Cross-Coupling Palladium Catalysis

Structural Confirmation: 3-Bromo-5-methoxybenzamide vs. Structural Isomers

The specific substitution pattern of 3-bromo-5-methoxybenzamide is confirmed by NMR and HPLC data. A synthesis route reports 1H NMR (400 MHz, D2O) δ 7.12-7.09 (m, 2H), 6.86 (s, 1H), 3.98 (s, 2H), 3.69 (s, 3H); 13C NMR (100 MHz, D2O) δ 160.2, 135.8, 124.2, 123.0, 117.8, 114.0, 55.8, 42.5; and HPLC purity 97.4% . This data provides unambiguous identification, distinguishing it from structural isomers like 3-bromo-4-methoxybenzamide, which would exhibit a different NMR spectrum due to the altered methoxy position.

Analytical Chemistry Quality Control Structural Elucidation

Optimal Application Scenarios for 3-Bromo-5-methoxybenzamide in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

3-Bromo-5-methoxybenzamide serves as a key building block for the synthesis of diverse kinase inhibitor libraries. Its bromine handle allows for efficient palladium-catalyzed cross-coupling to introduce a wide range of aryl, heteroaryl, and amine substituents . The moderate lipophilicity (XLogP3 = 2.3) and the presence of a hydrogen bond donor/acceptor motif (the amide group) make it a suitable core for exploring structure-activity relationships (SAR) in kinase drug discovery programs.

Chemical Biology: Development of PROTACs and Molecular Glues

The benzamide core of 3-Bromo-5-methoxybenzamide is a recognized motif in ligands for E3 ligases (e.g., VHL, CRBN). The 3-bromo substituent provides a synthetic vector for attaching linkers or warheads, enabling the modular construction of PROTACs (Proteolysis Targeting Chimeras) or molecular glues . Its moderate lipophilicity and polar surface area (52.3 Ų) contribute to favorable physicochemical properties for cellular permeability and target engagement.

Organic Synthesis: Preparation of Advanced Intermediates for Agrochemicals

3-Bromo-5-methoxybenzamide is a versatile intermediate for the synthesis of agrochemical active ingredients. The bromine atom can be substituted via Suzuki-Miyaura coupling to introduce diverse aromatic groups, while the methoxy and amide functionalities can be further derivatized . The compound's stability under recommended storage conditions and its commercial availability at 95% purity make it a reliable starting material for process chemistry development.

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